2-(Hexanoylamino)-4-phenylthiophene-3-carboxylic acid
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Overview
Description
2-(Hexanoylamino)-4-phenylthiophene-3-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hexanoylamino group and a phenyl group attached to the thiophene ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexanoylamino)-4-phenylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Hexanoylamino)-4-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl group or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Hexanoylamino)-4-phenylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of 2-(Hexanoylamino)-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Aminothiophene-3-carboxylic acid: Similar structure but lacks the hexanoylamino and phenyl groups.
4-Phenylthiophene-3-carboxylic acid: Similar structure but lacks the hexanoylamino group.
2-(Hexanoylamino)thiophene-3-carboxylic acid: Similar structure but lacks the phenyl group.
Uniqueness: 2-(Hexanoylamino)-4-phenylthiophene-3-carboxylic acid is unique due to the combination of the hexanoylamino group, phenyl group, and carboxylic acid functional group on the thiophene ring. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H19NO3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(hexanoylamino)-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO3S/c1-2-3-5-10-14(19)18-16-15(17(20)21)13(11-22-16)12-8-6-4-7-9-12/h4,6-9,11H,2-3,5,10H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
DLKXKXUXOVYVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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